Cas no 1823944-89-3 (Methyl 7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate)
Methyl 7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate
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- Inchi: 1S/C11H12BrNO2/c1-15-11(14)9-8(12)5-4-7-3-2-6-13-10(7)9/h4-5,13H,2-3,6H2,1H3
- InChI Key: QCEJJTCPDLWJHR-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1C(=O)OC)NCCC2
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 247
- XLogP3: 2.8
- Topological Polar Surface Area: 38.3
Methyl 7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate Security Information
- Storage Condition:Sealed in dry,2-8°C
Methyl 7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM222767-1g |
Methyl 7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate |
1823944-89-3 | 95% | 1g |
$729 | 2021-08-04 | |
| Chemenu | CM222767-1g |
Methyl 7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate |
1823944-89-3 | 95% | 1g |
$*** | 2023-03-30 | |
| Alichem | A189008795-1g |
Methyl 7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate |
1823944-89-3 | 95% | 1g |
$821.00 | 2023-09-02 | |
| Ambeed | A677222-1g |
Methyl 7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate |
1823944-89-3 | 95+% | 1g |
$780.0 | 2024-04-22 |
Methyl 7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on Methyl 7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate
Comprehensive Overview of Methyl 7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate (CAS No. 1823944-89-3)
Methyl 7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate (CAS No. 1823944-89-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This brominated tetrahydroquinoline derivative is widely recognized for its potential as a key intermediate in the synthesis of bioactive molecules. Its unique structural features, including the 7-bromo substitution and ester functional group, make it a versatile building block for drug discovery and material science applications.
In recent years, the demand for heterocyclic compounds like Methyl 7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate has surged due to their role in developing targeted therapies and sustainable agrochemicals. Researchers are particularly interested in its potential applications in central nervous system (CNS) drug development, where tetrahydroquinoline scaffolds are known to exhibit neuromodulatory properties. The compound's CAS No. 1823944-89-3 serves as a critical identifier for regulatory compliance and literature searches.
The synthesis of Methyl 7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate typically involves multi-step organic reactions, including cyclization, bromination, and esterification. Its high purity grade (>98%) is essential for ensuring reproducibility in downstream applications. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to verify its structural integrity and purity.
From an industrial perspective, this compound aligns with current trends in green chemistry and atom economy. Manufacturers are increasingly optimizing synthetic routes to minimize waste generation while maintaining cost-effectiveness. The 7-bromo-1,2,3,4-tetrahydroquinoline core structure has shown promise in developing photovoltaic materials and organic semiconductors, addressing growing interest in renewable energy technologies.
In pharmacological contexts, derivatives of Methyl 7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate are being investigated for their potential anti-inflammatory and antioxidant properties. The compound's ability to serve as a precursor for small molecule inhibitors makes it valuable in oncology research, particularly in targeting protein-protein interactions. Its lipophilic character and molecular weight (284.13 g/mol) fall within desirable ranges for blood-brain barrier penetration.
Quality control standards for CAS No. 1823944-89-3 require stringent monitoring of residual solvents and heavy metals. The compound is typically supplied as a white to off-white crystalline powder with defined storage conditions (2-8°C in inert atmosphere) to ensure long-term stability. Regulatory documentation includes comprehensive COA (Certificate of Analysis) and MSDS information.
Emerging applications in catalysis and asymmetric synthesis have further expanded the utility of this compound. Recent publications highlight its role in constructing chiral ligands for transition metal catalysis, addressing industry needs for enantioselective transformations. The 8-carboxylate moiety provides an excellent handle for further functionalization through amidation or hydrolysis reactions.
For researchers sourcing Methyl 7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate, important considerations include supplier reliability, batch-to-batch consistency, and intellectual property status. The compound's patent landscape should be reviewed for freedom-to-operate in specific applications. Custom synthesis services often provide scale-up options from milligram to kilogram quantities with controlled particle size distribution.
Environmental fate studies indicate that proper handling procedures should be followed for CAS 1823944-89-3, including appropriate waste disposal methods. While not classified as hazardous under current regulations, standard laboratory precautions (gloves, eye protection) are recommended during manipulation. The compound's biodegradability profile and ecotoxicological data are areas of ongoing investigation.
In analytical method development, Methyl 7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate serves as a valuable chromatographic standard for method validation. Its distinct UV absorption characteristics facilitate detection in complex matrices. Researchers frequently employ UHPLC-MS/MS techniques for trace-level quantification in biological samples.
The global market for tetrahydroquinoline derivatives is projected to grow significantly, driven by pharmaceutical R&D investments. CAS No. 1823944-89-3 represents an important member of this chemical class, with potential applications extending to flavor and fragrance industries. Continuous process improvements aim to enhance yield optimization and cost efficiency in commercial production.
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